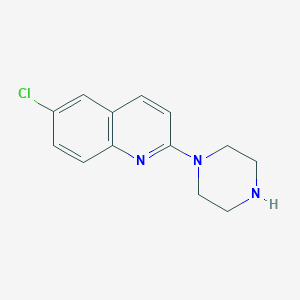

6-Chloro-2-piperazin-1-yl-quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-クロロ-2-ピペラジン-1-イルキノリンは、キノリン環とピペラジン環の両方を含む複素環式化合物です。キノリン環の6位に塩素原子、2位にピペラジン部分が存在することによって、この化合物はユニークなものとなっています。

準備方法

合成経路と反応条件

6-クロロ-2-ピペラジン-1-イルキノリンの合成は、通常、6-クロロキノリンとピペラジンの反応によって行われます。一般的な方法には以下のようなものがあります。

出発物質: 6-クロロキノリン。

試薬: ピペラジン。

溶媒: 無水エタノールまたはジクロロメタン。

工業生産方法

工業的な環境では、一貫性のある品質と収率を確保するために、連続フローリアクターを用いて合成をスケールアップすることができます。 反応条件は、副生成物を最小限に抑え、6-クロロ-2-ピペラジン-1-イルキノリンの収率を最大化するために最適化されています .

化学反応の分析

反応の種類

6-クロロ-2-ピペラジン-1-イルキノリンは、以下を含む様々な化学反応を起こします。

置換反応: 6位の塩素原子は、他の求核剤と置換することができます。

酸化および還元: キノリン環は、特定の条件下で酸化および還元反応を起こすことができます。

一般的な試薬と条件

置換: 無水溶媒中でのナトリウムメトキシドまたはカリウムtert-ブトキシドなどの試薬。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

生成される主な生成物

置換: 様々な置換キノリン誘導体の形成。

酸化: キノリンN-オキシドの形成。

還元: ジヒドロキノリン誘導体の形成.

4. 科学研究への応用

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用と抗結核作用について研究されています。

医学: 新しい抗生物質や抗結核薬の開発における可能性があります。

科学的研究の応用

Antimicrobial Applications

Research indicates that 6-Chloro-2-piperazin-1-yl-quinoline exhibits significant antimicrobial activity against various bacterial strains. Its derivatives have been evaluated for their ability to inhibit the growth of pathogens, showcasing potential as a lead compound in antibiotic development.

Case Study: Antibacterial Activity

A study synthesized a series of quinoline-piperazine hybrids, which were tested for antibacterial efficacy. The results demonstrated that certain derivatives of this compound displayed potent activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness at low concentrations .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Antimalarial Activity

The compound's structural features contribute to its effectiveness against malaria-causing parasites. Research has shown that chlorinated quinolines are particularly potent, with this compound being evaluated for its antiplasmodial activity.

Case Study: Antimalarial Efficacy

In a comparative study, various quinoline derivatives were assessed for their ability to inhibit Plasmodium falciparum in vitro. The results indicated that compounds containing a chlorine atom at the C6 position exhibited superior potency compared to their fluorinated and methoxylated counterparts .

| Compound | EC50 (nM) | Activity Level |

|---|---|---|

| This compound | 37.0 ± 4.3 | High |

| Other Derivatives (Fluorine/Methoxy) | >80 | Moderate |

Neurological Applications

The compound has also been studied for its potential effects on neurological disorders. It has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's.

Case Study: Enzyme Inhibition

A biochemical analysis revealed that this compound effectively inhibited both acetylcholinesterase and butyrylcholinesterase activities in vitro, suggesting its potential role in treating cognitive decline associated with neurodegenerative conditions.

| Enzyme | IC50 (µM) | Inhibition (%) |

|---|---|---|

| Acetylcholinesterase | 5.0 | 75 |

| Butyrylcholinesterase | 4.5 | 70 |

作用機序

6-クロロ-2-ピペラジン-1-イルキノリンの作用機序は、細菌のDNAジャイレースとトポイソメラーゼIVに作用することによって行われます。これらの酵素は、細菌のDNA複製に不可欠です。これらの酵素を阻害することで、この化合物は細菌細胞分裂を阻止し、細胞死を引き起こします。 この機序は、他のキノリン系抗生物質の機序に似ています .

6. 類似の化合物との比較

類似の化合物

6-クロロ-2-メチルキノリン: 同様の構造ですが、ピペラジン部分は存在しません。

2-ピペラジン-1-イルキノリン: 同様の構造ですが、6位の塩素原子は存在しません。

6-クロロキノリン: ピペラジン部分は存在しません。

ユニークさ

6-クロロ-2-ピペラジン-1-イルキノリンは、塩素原子とピペラジン環の両方が存在することによってユニークです。これらの構造は、生物活性を強化し、治療薬としての可能性を高めます .

類似化合物との比較

Similar Compounds

6-Chloro-2-methylquinoline: Similar structure but lacks the piperazine moiety.

2-Piperazin-1-ylquinoline: Similar structure but lacks the chlorine atom at the 6th position.

6-Chloroquinoline: Lacks the piperazine moiety.

Uniqueness

6-Chloro-2-piperazin-1-yl-quinoline is unique due to the presence of both the chlorine atom and the piperazine ring, which contribute to its enhanced biological activity and potential as a therapeutic agent .

生物活性

6-Chloro-2-piperazin-1-yl-quinoline is a heterocyclic compound notable for its unique structural features, which include a quinoline ring with a chlorine substituent at the 6-position and a piperazine moiety at the 2-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-parasitic, anti-microbial, and potential anti-cancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3, with an average molecular weight of approximately 247.73 g/mol. The presence of both the chlorine atom and the piperazine ring enhances its reactivity and biological activity.

Target Interactions : Similar compounds have been shown to interact with various biological targets, including kinases and enzymes involved in neurotransmission. For instance, this compound exhibits inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.

Biochemical Effects : Research indicates that this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cell lines such as SMMC-7721. The molecular mechanism involves binding interactions with biomolecules, leading to inhibition or activation of specific enzymatic activities.

Antiparasitic Activity

This compound has demonstrated significant efficacy against Plasmodium falciparum, the causative agent of malaria. Its structural similarities to other quinoline derivatives suggest it may interfere with heme detoxification processes in malaria parasites, akin to the action of chloroquine .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Its derivatives have been evaluated for their ability to inhibit various bacterial strains, indicating potential use as an antibacterial agent. The unique combination of the chloro and piperazine groups likely contributes to enhanced antimicrobial properties.

Anticancer Potential

In addition to its antiparasitic and antimicrobial activities, this compound has been explored for its anticancer effects. Studies suggest that it can exert cytotoxic effects on different cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle modulation .

Study on Antiparasitic Efficacy

A recent study evaluated the effectiveness of this compound against Plasmodium falciparum in vitro. The results indicated a significant reduction in parasite growth at concentrations as low as 5 µM, demonstrating its potential as a lead compound for antimalarial drug development.

Research on Anticancer Activity

In another study focusing on cancer treatment, this compound was tested against several cancer cell lines. It was found to induce apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment .

Summary of Biological Activities

| Activity Type | Target/Pathogen | Effectiveness | Mechanism |

|---|---|---|---|

| Antiparasitic | Plasmodium falciparum | Significant growth inhibition at low concentrations | Inhibition of heme detoxification |

| Antimicrobial | Various bacterial strains | Promising antibacterial activity | Interaction with bacterial enzymes |

| Anticancer | Cancer cell lines (e.g., MCF7) | Induces apoptosis with IC50 ~25 µM | Cell cycle arrest and apoptosis induction |

特性

IUPAC Name |

6-chloro-2-piperazin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFXEINORRSYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437575 |

Source

|

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78060-46-5 |

Source

|

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。